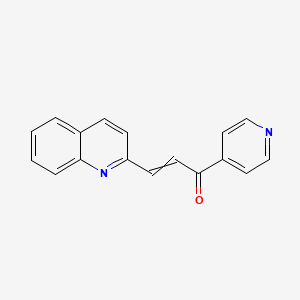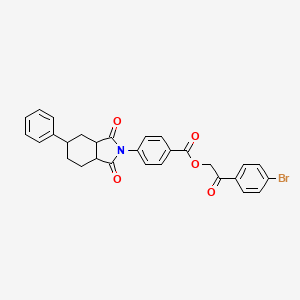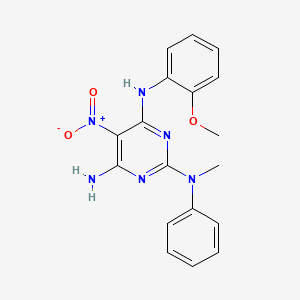![molecular formula C12H19IN2O2 B15151696 ethyl 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15151696.png)
ethyl 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethyl ester group, an iodine atom, and a pyrazole ring substituted with a propan-2-yl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: The ethyl ester group can be introduced through the reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.
Substitution with propan-2-yl group: The propan-2-yl group can be introduced through alkylation using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
Ethyl 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include alcohols or alkanes.
Substitution: Products will vary depending on the nucleophile used.
Hydrolysis: The major product is the corresponding carboxylic acid.
科学的研究の応用
Ethyl 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies to investigate the biological activity of pyrazole derivatives and their potential therapeutic effects.
Medicine: Research may focus on the compound’s potential as a drug candidate for treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of ethyl 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets and pathways. The iodine atom and pyrazole ring are key structural features that contribute to its biological activity. The compound may act by:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with receptors: Binding to cellular receptors to modulate signaling pathways.
Altering gene expression: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
Ethyl 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can be compared with other pyrazole derivatives, such as:
Ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 2-[4-fluoro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique reactivity and biological activity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.
特性
分子式 |
C12H19IN2O2 |
|---|---|
分子量 |
350.20 g/mol |
IUPAC名 |
ethyl 2-(4-iodo-3-propan-2-ylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C12H19IN2O2/c1-5-10(12(16)17-6-2)15-7-9(13)11(14-15)8(3)4/h7-8,10H,5-6H2,1-4H3 |
InChIキー |
NHMXZLVUAWCNOU-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)OCC)N1C=C(C(=N1)C(C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B15151621.png)
![N-(4-bromophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B15151636.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide](/img/structure/B15151648.png)

![[5-(2,4-Dichlorophenyl)furan-2-yl]methyl 2,3-dichlorobenzoate](/img/structure/B15151666.png)
![N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}-N-phenylmethanesulfonamide](/img/structure/B15151674.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide](/img/structure/B15151682.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15151684.png)
![N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-4-nitroaniline](/img/structure/B15151688.png)
![N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine](/img/structure/B15151708.png)
![1-Oxo-1-phenylpropan-2-yl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15151720.png)
![N-[3-chloro-4-(4-methylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B15151723.png)
